4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide)
Overview
Description
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), also known as HMDMS, is a semicarbazide derivative that has been used in a variety of scientific research applications. HMDMS is an important reagent in organic synthesis, and has been used to synthesize a range of compounds, including heterocycles, polymers, and other organic compounds. HMDMS is also used as a catalyst in a variety of chemical reactions, and has been studied for its potential therapeutic applications.
Scientific Research Applications
Differentiation of Tumor Cells
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) and its analogues have been studied for their ability to induce differentiation of tumor cells. For instance, its analogue hexamethylenebis[acetamide] (HMBA) has been shown to induce differentiation of HL-60 human promyelocytic leukemia cells into nonmalignant phenotypes. This research suggests potential applications in cancer therapy, particularly in leukemia treatment (Haces, Breitman, & Driscoll, 1987).
NDMA Precursor in Water Treatment
Studies have identified 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) as a precursor to N-Nitrosodimethylamine (NDMA), a potential human carcinogen, during water treatment processes like ozonation. This research is significant for environmental health and safety, highlighting the need for careful monitoring and control of such compounds in water treatment facilities (Kosaka et al., 2014).
Antiyellowing Agents and NDMA Production
Research has shown that 4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide), used as an antiyellowing agent in polyurethane fibers and light stabilizers in polyamide resins, can be a precursor for NDMA production upon ozonation. This has implications for industrial wastewater management and treatment processes, emphasizing the need to identify and control such precursors to mitigate environmental and health risks associated with NDMA (Kosaka et al., 2009).
Biochemical and Photophysical Properties
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) derivatives have been studied for their biochemical and photophysical properties. Such research helps understand the compound's behavior under different conditions and can guide its application in various fields, including pharmaceuticals and materials science. This type of research, focusing on the physical and chemical characteristics of the compound and its derivatives, provides foundational knowledge for further applications and development (Ganorkar et al., 2023).
properties
IUPAC Name |
1-(dimethylamino)-3-[6-(dimethylaminocarbamoylamino)hexyl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N6O2/c1-17(2)15-11(19)13-9-7-5-6-8-10-14-12(20)16-18(3)4/h5-10H2,1-4H3,(H2,13,15,19)(H2,14,16,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETHREXFBVHLJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=O)NCCCCCCNC(=O)NN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4072021 | |
Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Hexamethylenebis(1,1-dimethylsemicarbazide) | |
CAS RN |
69938-76-7 | |
Record name | N,N′-1,6-Hexanediylbis[2,2-dimethylhydrazinecarboxamide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69938-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis(2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069938767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazinecarboxamide, N,N'-1,6-hexanediylbis[2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4072021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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